2,4-Dichloro-6-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
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Overview
Description
2,4-Dichloro-6-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol: is a complex organic compound with the molecular formula C23H16Cl4N2O3 and a molecular weight of 510.208 g/mol This compound is notable for its intricate structure, which includes multiple aromatic rings and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of methoxyphenylboronic acid and cyanuric chloride as raw materials. The reaction is catalyzed by a magnetic silicon dioxide-supported palladium complex, and the process includes the addition of alkali and a solvent to carry out a Suzuki coupling reaction . After the reaction, the catalyst phase is separated, and the solvent is recovered from the product phase to obtain a crude product. Finally, recrystallization and drying are carried out to obtain the pure compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process is designed to be environmentally friendly, with the catalyst being separated and recycled through an external magnetic field .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where chlorine atoms can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: DDQ, molecular oxygen, iron (II) phthalocyanine (Fe II Pc) as an electron-transfer mediator.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a reactant in the synthesis of various bioactive molecules and as a catalyst in organic reactions .
Biology: In biological research, it is used to study enzyme interactions and as a probe for understanding biochemical pathways.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer properties .
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of complex organic compounds .
Mechanism of Action
The mechanism by which 2,4-Dichloro-6-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 2,4-Dichloro-6-[9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
- 2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol
- 2,4-Dichloro-6-[7,9-dichloro-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
Uniqueness: The uniqueness of 2,4-Dichloro-6-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol lies in its specific substitution pattern and the presence of multiple chlorine atoms, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
303061-40-7 |
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Molecular Formula |
C23H16Cl4N2O3 |
Molecular Weight |
510.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[7,9-dichloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol |
InChI |
InChI=1S/C23H16Cl4N2O3/c1-31-14-4-2-11(3-5-14)19-10-20-15-6-12(24)9-18(27)22(15)32-23(29(20)28-19)16-7-13(25)8-17(26)21(16)30/h2-9,20,23,30H,10H2,1H3 |
InChI Key |
KQZBLPIXJVSYRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=C(C(=CC(=C5)Cl)Cl)O |
Origin of Product |
United States |
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